decyl(phenyl)phosphinic acid
Overview
Description
Decyl(phenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a decyl group (a ten-carbon alkyl chain) and a phenyl group (a benzene ring) attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl(phenyl)phosphinic acid typically involves the reaction of decylphosphonic acid with phenylphosphonic acid under specific conditions. One common method includes the esterification of phosphonic acids using orthosilicates, which provides high yields and selectivity . Another approach involves the hydrolysis of phosphonate esters to phosphonic acids in the presence of water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using readily available reagents and catalysts. The use of triethyl orthoacetate as a reagent and solvent has been reported to be effective for the selective esterification of phosphonic acids . Additionally, the hydrolysis of phosphonate esters using trimethylsilyl halides is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
Decyl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert phosphinic acids to phosphines.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of phosphonates and phosphoramidates.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and orthosilicates. Reaction conditions often involve mild temperatures and the presence of catalysts such as salicylic acid .
Major Products
The major products formed from these reactions include phosphonic acids, phosphines, and phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Decyl(phenyl)phosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decyl(phenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of metalloproteases by binding to the active site of the enzyme and preventing substrate access . Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane stability and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to decyl(phenyl)phosphinic acid include:
Decylphosphonic acid: Lacks the phenyl group and has different chemical properties.
Phenylphosphonic acid: Lacks the decyl group and has different solubility and reactivity.
Phosphinic acids: Compounds with similar phosphorus-containing functional groups but different alkyl or aryl substituents.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and an aromatic ring, which imparts distinct amphiphilic properties. This makes it particularly useful as a surfactant and corrosion inhibitor, as well as a versatile reagent in organic synthesis .
Properties
IUPAC Name |
decyl(phenyl)phosphinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27O2P/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKTGAMDQLUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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